6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one
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Overview
Description
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a thiazole ring, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the thiazole and piperidine moieties. Common reagents used in these reactions include thionyl chloride, ethyl acetoacetate, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The thiazole and piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted thiazole and piperidine derivatives. These products can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor and a modulator of biological pathways.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: Lacks the piperidine moiety.
7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one: Lacks the ethyl group.
6-ethyl-7-hydroxy-3-(1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one: Lacks the methyl group on the thiazole ring.
Uniqueness
The presence of the ethyl group, hydroxyl group, thiazole ring, and piperidine moiety in 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one contributes to its unique chemical properties and biological activities. These structural features enable it to interact with a diverse range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(3-pyridin-3-ylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-3-17-10-20-24(31)22(26-28-16(2)15-33-26)14-32-25(20)21(23(17)30)13-29-9-5-7-19(12-29)18-6-4-8-27-11-18/h4,6,8,10-11,14-15,19,30H,3,5,7,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBYOPYBMAXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C4=CN=CC=C4)OC=C(C2=O)C5=NC(=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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